molecular formula C10H11N3O3 B12940246 2-Methoxy-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide CAS No. 188679-52-9

2-Methoxy-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide

Cat. No.: B12940246
CAS No.: 188679-52-9
M. Wt: 221.21 g/mol
InChI Key: GEZFEKBKSPGWKG-UHFFFAOYSA-N
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Description

2-Methoxy-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research, primarily due to its benzimidazolone core structure. This scaffold is widely recognized for its diverse biological activities. Research into structurally similar N-substituted benzimidazole derivatives has demonstrated potent antiproliferative activity against various human cancer cell lines, including breast cancer (MCF-7) and colorectal carcinoma (HCT 116) . The presence of electron-donating groups, such as the methoxy moiety in this compound, is a subject of study for its influence on biological efficacy. Furthermore, analogous compounds have shown promising antioxidative activity , potentially capable of mitigating oxidative stress—a key factor in the pathogenesis of several chronic diseases . The primary research applications for this compound and its analogs include use as a key intermediate in organic synthesis, a potential building block for developing novel therapeutic agents, and a tool compound for studying oxidative stress pathways and anticancer mechanisms in vitro . This product is intended for research purposes only and is not approved for use in humans, animals, or as a diagnostic agent.

Properties

CAS No.

188679-52-9

Molecular Formula

C10H11N3O3

Molecular Weight

221.21 g/mol

IUPAC Name

2-methoxy-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)acetamide

InChI

InChI=1S/C10H11N3O3/c1-16-5-9(14)11-6-2-3-7-8(4-6)13-10(15)12-7/h2-4H,5H2,1H3,(H,11,14)(H2,12,13,15)

InChI Key

GEZFEKBKSPGWKG-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)NC1=CC2=C(C=C1)NC(=O)N2

Origin of Product

United States

Preparation Methods

The synthesis of 2-Methoxy-N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)acetamide typically involves the reaction of 2-methoxyacetamide with an appropriate benzimidazole derivative under specific conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

2-Methoxy-N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)acetamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium on carbon or platinum oxide . Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 2-Methoxy-N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in DNA replication, leading to anticancer effects .

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties

Compound Name Substituent/Modification Molecular Formula Key Properties References
2-Methoxy-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide Methoxy (OCH₃) on acetamide C₁₀H₁₁N₃O₃ Electron-donating group; enhances polarity and H-bond acceptor capacity
2-Chloro-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide (sc-341906) Chloro (Cl) on acetamide C₉H₈ClN₃O₂ Electron-withdrawing Cl increases electrophilicity; rigid framework
3-Chloro-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)propanamide Chloro (Cl) on propanamide chain C₁₀H₁₀ClN₃O₂ Longer alkyl chain (C3) may alter solubility and metabolic stability
N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide (Compound 28) Benzo[d][1,3]dioxol substituent C₂₃H₂₀N₄O₄ Bulky aromatic group; reported as IDO1 inhibitor with potential therapeutic use

Key Observations :

Substituent Effects :

  • The methoxy group in the target compound donates electrons via resonance, reducing electrophilic reactivity compared to the chloro-substituted analogs. This may enhance solubility in polar solvents and influence interactions with biological targets (e.g., enzymes or receptors) .
  • Chloro substituents (e.g., in sc-341906) increase electrophilicity, enabling nucleophilic substitutions or covalent binding to thiol groups in proteins. This property is exploited in reactive intermediates or prodrug design .

However, this may also reduce metabolic stability due to increased susceptibility to hydrolysis .

Biological Activity :

  • Compound 28 () demonstrates the impact of bulky substituents (benzo[d][1,3]dioxol) on biological function, showing potent IDO1 inhibition. In contrast, the target compound’s smaller methoxy group may allow for tighter binding in less sterically hindered active sites .

Reactivity and Interaction Patterns

Hydrogen Bonding and Crystallography :

  • The benzimidazolone core in all compounds facilitates N–H···O and C=O···H–N hydrogen bonds, critical for crystal packing and supramolecular assembly. For example, highlights similar hydrogen-bonded chains in N-[2-(1,3-Benzodioxol-5-yl)ethyl]-2-chloroacetamide .

Electrophilic Reactivity :

  • Chloro-acetamide derivatives (e.g., sc-341906) exhibit higher reactivity toward nucleophiles, making them suitable for synthesizing covalent inhibitors or crosslinking agents. The methoxy analog, lacking such reactivity, may instead engage in non-covalent interactions .

Biological Activity

2-Methoxy-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide is an imidazole derivative recognized for its diverse biological activities. Its unique structure, featuring a methoxy group and a benzimidazole moiety, contributes to its potential therapeutic applications across various fields including medicine and agriculture. This article explores the compound's biological activity, synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H11N3O3
  • Molecular Weight : 221.21 g/mol
  • CAS Number : 188679-52-9

Synthesis

The synthesis of 2-Methoxy-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide generally involves the reaction of 2-methoxyacetamide with a benzimidazole derivative. Common solvents used include ethanol or methanol, often in the presence of catalysts such as p-toluenesulfonic acid to enhance reaction efficiency.

Biological Activities

The compound exhibits a range of biological activities:

  • Antimicrobial Activity :
    • It has shown significant antimicrobial properties against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.
    • Minimum Inhibitory Concentration (MIC) values have been reported as low as 4.69 µM against Bacillus subtilis and 5.64 µM against Staphylococcus aureus .
  • Anticancer Properties :
    • Research indicates that this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
    • A study highlighted its potential in targeting specific cancer pathways, suggesting utility in cancer therapy .
  • Antiviral Effects :
    • Preliminary studies suggest that 2-Methoxy-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide may exhibit antiviral properties, although further research is needed to elucidate its mechanisms and efficacy against specific viral strains .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : It can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may affect pathways involved in cell growth and apoptosis.
  • Molecular Interactions : The compound's interactions at the molecular level are under investigation to better understand its therapeutic potential.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals unique features of 2-Methoxy-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide:

Compound NameCAS NumberUnique Features
N-(2-Oxo-1,3-dihydrobenzimidazol-5-yl)acetamide91085-68-6Lacks methoxy group; different biological profile
2-(4-chlorophenyl)-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide941378-94-5Enhanced antimicrobial properties due to chlorophenyl group
N-(2-Oxo-benzimidazolyl)-acetamide44563026Simplified structure; primarily antifungal activity

Case Studies

Recent studies have highlighted the potential applications of this compound in various therapeutic areas:

  • Antimicrobial Efficacy : A study assessed its efficacy against multiple bacterial strains, confirming its potential as a broad-spectrum antimicrobial agent .
  • Cancer Treatment Research : Investigations into its anticancer properties revealed promising results in inhibiting tumor growth in vitro and in vivo models .
  • Synergistic Effects : Research has also explored the synergistic effects of this compound when used in combination with other antimicrobial agents, enhancing overall efficacy against resistant strains .

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